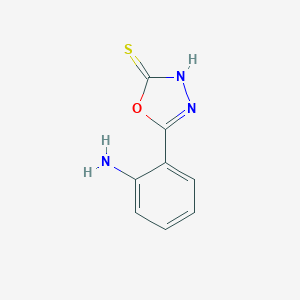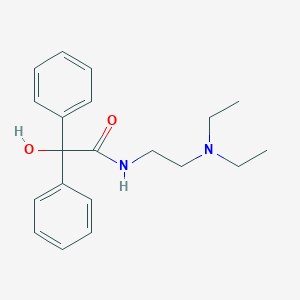
2-Butenamid, N-Phenyl-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
N-phenylbut-2-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-phenylbut-2-enamide can be synthesized through several methods. One common synthetic route involves the reaction of crotonic acid with aniline in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-phenylbut-2-enamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-phenylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated amides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce saturated amides. Substitution reactions result in various substituted phenyl derivatives.
Wirkmechanismus
The mechanism of action of N-phenylbut-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylacrylamide: Similar structure but with a different position of the double bond.
N-Phenylmaleimide: Contains a maleimide group instead of a butenamide group.
N-Phenylsuccinimide: Lacks the double bond present in N-phenylbut-2-enamide.
Uniqueness
N-phenylbut-2-enamide is unique due to its specific double bond configuration (E-isomer) and the presence of both a phenyl group and an amide group
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butenamide, N-phenyl-, (2E)- involves the reaction between N-phenylpropenamide and acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "N-phenylpropenamide", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add N-phenylpropenamide and acetic anhydride to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain the desired product" ] } | |
CAS-Nummer |
17645-30-6 |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(E)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |
InChI-Schlüssel |
BZSYYMAHNJHZCB-QHHAFSJGSA-N |
Isomerische SMILES |
C/C=C/C(=O)NC1=CC=CC=C1 |
SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
Synonyme |
2-ButenaMide, N-phenyl-, (2E)- |
Herkunft des Produkts |
United States |
Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?
A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.
Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?
A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.
Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?
A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.
Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?
A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-](/img/structure/B182019.png)
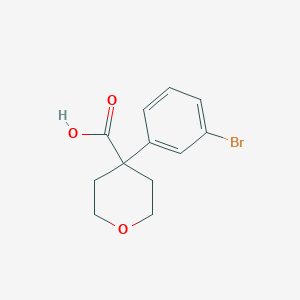

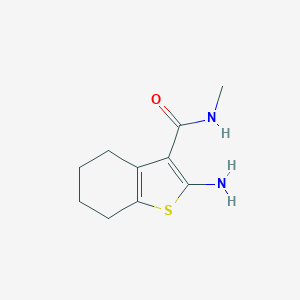


![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)

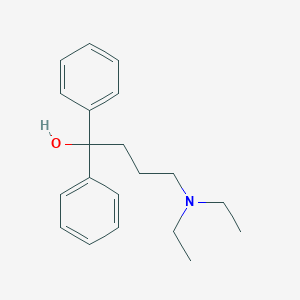
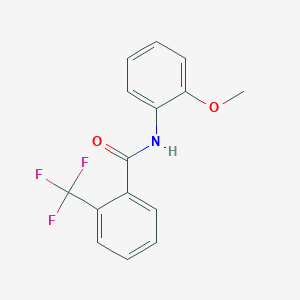
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
